![molecular formula C23H24N2O4 B2680905 N-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946253-68-5](/img/structure/B2680905.png)
N-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
“N-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C23H24N2O4 . It is a complex organic compound that can be studied for various properties and potential applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” can be determined using various analytical techniques. Unfortunately, specific information about the physical and chemical properties of this compound is not available in the literature .Scientific Research Applications
Synthesis and Electrochromic Properties
One study discusses the synthesis of novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine (TPA) units, highlighting the significance of dimethoxy functional groups in polymer synthesis for electrochromic applications. These polymers exhibited strong UV-vis absorption bands and photoluminescence, with excellent thermal stability and continuous cyclic stability of electrochromism, suggesting potential in electrochromic devices and materials research (Chang & Liou, 2008).
Aromatic Polyamides with Polyalicyclic Cardo Groups
Research on the synthesis and characterization of novel aromatic polyamides containing polyalicyclic cardo units showcases the utility of specific aromatic and dimethoxy groups in developing materials with high thermal stability and solubility in polar aprotic solvents. Such properties are critical for creating advanced materials with potential applications in high-performance polymers and coatings (Hsiao et al., 1999).
Chemical Synthesis for Drug Analogues
Another area of research involves the chemical synthesis of analogues for drugs, illustrating the role of dimethoxy phenyl groups in medicinal chemistry. For instance, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of rhein, indicates the application of these chemical groups in designing compounds with improved systemic exposure, which is pivotal in drug development and optimization (Owton et al., 1995).
Antimicrobial Evaluation and Docking Studies
Research also extends into the antimicrobial evaluation and docking studies of compounds containing dimethoxy phenyl groups, demonstrating the intersection of chemical synthesis and biological activity assessment. Such studies are essential for the discovery and development of new antimicrobial agents, highlighting the broader implications of chemical research in addressing global health challenges (Talupur et al., 2021).
Future Directions
The future directions for the study of this compound could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in various fields, such as medicine and agriculture .
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-7-8-16(2)17(12-15)14-25-11-5-6-19(23(25)27)22(26)24-18-9-10-20(28-3)21(13-18)29-4/h5-13H,14H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBYIZLDYVZHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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